Benzeneseleninic anhydride
Overview
Description
Benzeneseleninic anhydride is a chemical compound used as an oxidizing agent in organic synthesis. It is particularly noted for its ability to selectively oxidize phenols to ortho-quinones, as demonstrated in a study where it was used to convert phenols, including those with unblocked p-positions, into o-quinones . The compound has also been employed in the oxidation of phenols by benzeneseleninic acid to yield para-quinones, with the anhydride form specifically affording the corresponding ortho-quinones .
Synthesis Analysis
The synthesis of benzeneseleninic anhydride itself is not detailed in the provided papers, but its application in the synthesis of other compounds is well documented. For instance, it has been used in the angular hydroxylation of polycyclic ketones, leading to the formation of hydroxylated products, where the thermodynamically more stable product was usually the major one . Additionally, it has been utilized in the structural modification of chaparrinone triacetate, resulting in products arising from angular hydroxylation .
Molecular Structure Analysis
While the molecular structure of benzeneseleninic anhydride is not explicitly discussed in the provided papers, its reactivity suggests a structure that is capable of electrophilic attack, particularly on aromatic systems. This is inferred from its ability to oxidize phenols to quinones and its use in the hydroxylation of polycyclic ketones .
Chemical Reactions Analysis
Benzeneseleninic anhydride is involved in various chemical reactions, primarily as an oxidizing agent. It has been shown to oxidize mono-substituted hydrazones, with evidence suggesting that certain steps in these reactions are radical in character . The compound has also been used to oxidize the enamide moiety of azasteroids, leading to products derived from a Pummerer-type reaction . Furthermore, it has been effective in the mild regeneration of the carbonyl group from various derivatives such as ketone phenylhydrazones, oximes, and semicarbazones .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzeneseleninic anhydride are not directly described in the provided papers. However, its reactivity profile indicates that it is a stable yet reactive oxidizing agent, capable of specific transformations in organic molecules. Its ability to induce angular hydroxylation and to convert phenols to quinones without the need for harsh conditions suggests that it has a relatively mild reactivity profile, which is desirable in synthetic chemistry .
Scientific Research Applications
Oxidation of Phenols and Hydroquinones
Benzeneseleninic anhydride is used as a mild oxidizing agent to convert phenols into ortho-quinones and hydroquinones into the corresponding quinones, with excellent yield for pyrocatechols and hydroquinones (Barton et al., 1981).
Oxidation of Benzylic Hydrocarbons
It serves as a side-chain oxidant for various aromatic and heteroaromatic hydrocarbons, leading to the formation of selenated compounds as major by-products in some cases (Barton, Hui, & Ley, 1982).
Oxidative Ring Opening of 2-Pyrazolines
Benzeneseleninic anhydride allows for the oxidative ring opening of 2-pyrazolines to α,β-unsaturated carbonyl compounds, facilitating the synthesis of various organic compounds (Tuloup et al., 1988).
Oxidation of Ketone and Aldehyde Hydrazones
It is effective for regenerating carbonyl groups from ketone hydrazones, oximes, and semicarbazones, and for converting aldehyde tosylhydrazones and oximes into the parent aldehyde (Barton, Lester, & Ley, 1980).
Oxidation of Phenylhydrazones
Benzeneseleninic anhydride is used to study the oxidation of phenylhydrazones, leading to the formation of unexpected by-products like 1,4-bis(phenylselanyl)benzene (Barton et al., 1998).
Reactions with Monosubstituted Hydrazones
It has been used to study the oxidation of mono-substituted hydrazones, providing evidence for radical pathways in these reactions (Barton, Okano, & Parekh, 1991).
Removal of Thioacetal Protecting Groups
Benzeneseleninic anhydride efficiently removes thioacetal protecting groups, particularly in cases where other methods have failed (Cussans, Ley, & Barton, 1980).
Attractive Interactions in Selenoiminoquinones
It has been used to study the attractive interactions between selenium and oxygen in selenoiminoquinones, offering insights into the chemical behavior of these compounds (Barton et al., 1993).
Angular Hydroxylation of Polycyclic Ketones
Benzeneseleninic anhydride is utilized for the introduction of hydroxyl groups to tertiary carbons in polycyclic ketones, often yielding thermodynamically stable products (Yamakawa et al., 1981).
Dehydrogenation in Ergot Alkaloid Synthesis
It plays a role in the dehydrogenative conversion of indolines to indoles, crucial in the synthesis of ergot alkaloids like lysergol and elymoclavine (Ninomiya et al., 1990).
Safety And Hazards
properties
IUPAC Name |
phenylseleninyl benzeneseleninate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3Se2/c13-16(11-7-3-1-4-8-11)15-17(14)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPZOWOEILXXBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Se](=O)O[Se](=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3Se2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170228 | |
Record name | Benzeneselenic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10170228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzeneseleninic anhydride | |
CAS RN |
17697-12-0 | |
Record name | Phenylseleninyl benzeneseleninate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17697-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneselenic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017697120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneselenic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10170228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(phenylseleninic) anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.895 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZENESELENIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69M675B633 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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